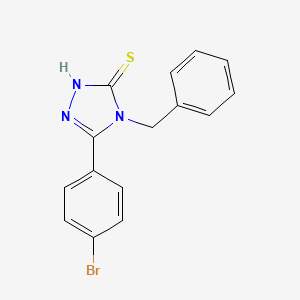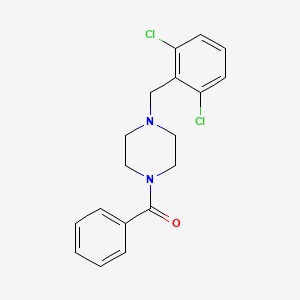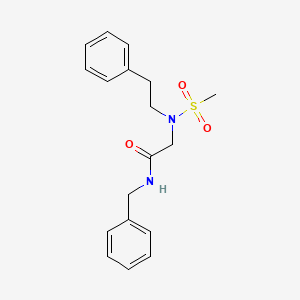
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FBFP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBFP is a pyrimidine derivative that possesses a unique molecular structure, making it an attractive candidate for research in medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not yet fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and proteins involved in cellular processes. 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione may alter the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits cell growth and induces apoptosis, or programmed cell death. 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the replication of the hepatitis C virus, suggesting a potential use in antiviral therapy. Additionally, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to act as a fluorescent probe, allowing for the visualization of specific cellular components.
実験室実験の利点と制限
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have low toxicity and is generally well-tolerated in vitro. However, there are also limitations to the use of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments. Its mechanism of action is not yet fully understood, which may limit its potential applications. Additionally, the synthesis of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential avenue is the investigation of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a potential therapy for cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its effects on cellular processes. 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione may also have potential applications as a fluorescent probe for imaging studies. Further research in these areas may lead to the development of novel therapies and diagnostic tools.
合成法
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step process, starting from the reaction of 4-fluorobenzylamine and ethyl acetoacetate, followed by cyclization and condensation reactions. The final product is obtained after purification by recrystallization. The synthesis of 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in various scientific research studies. It has been investigated for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro. 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its antiviral activity, particularly against the hepatitis C virus. Additionally, 1-(4-fluorobenzyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been explored for its potential use as a fluorescent probe for imaging applications.
特性
IUPAC Name |
(5Z)-1-[(4-fluorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O4/c17-11-5-3-10(4-6-11)9-19-15(21)13(14(20)18-16(19)22)8-12-2-1-7-23-12/h1-8H,9H2,(H,18,20,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBQAJDQFPQSDV-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5773979.png)
![2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole](/img/structure/B5773988.png)

![N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B5774003.png)

![2-({[(2-furylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5774018.png)
![5-methyl-N-[3-(N-{[2-(2-thienyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5774019.png)
![methyl 4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5774022.png)
![4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5774024.png)
![4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5774045.png)
